![molecular formula C20H32O2 B090866 (1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol CAS No. 16394-67-5](/img/structure/B90866.png)
(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol, commonly known as “maitotoxin”, is a naturally occurring toxin found in certain species of dinoflagellates. It is considered to be one of the most potent marine toxins known to date, with lethal effects on a variety of aquatic organisms, including fish, mollusks, and crustaceans. Despite its toxicity, maitotoxin has been the subject of extensive scientific research due to its unique chemical structure and potential pharmacological applications.
作用機序
Maitotoxin exerts its toxic effects by disrupting the function of cell membranes, specifically by forming pores that allow the uncontrolled influx of calcium ions into cells. This leads to a cascade of events that ultimately results in cell death. The exact mechanism by which maitotoxin forms these pores is still not fully understood, but it is believed to involve the interaction of the toxin with specific membrane lipids and proteins.
生化学的および生理学的効果
Maitotoxin has been shown to have a wide range of biochemical and physiological effects on cells and organisms. In addition to its ability to disrupt calcium signaling pathways, maitotoxin has been shown to induce oxidative stress, activate inflammatory pathways, and modulate the function of ion channels and transporters. These effects have been studied in a variety of cell types and animal models, and have led to the investigation of maitotoxin as a potential therapeutic agent for the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of using maitotoxin in laboratory experiments is its potency and specificity for calcium channels. This makes it a useful tool for studying the role of calcium signaling pathways in various biological processes. However, the extreme toxicity of maitotoxin also presents a significant limitation, as it can be difficult to work with and requires specialized handling and safety precautions.
将来の方向性
There are several potential future directions for research on maitotoxin. One area of interest is the development of maitotoxin-based therapies for the treatment of cancer and other diseases. Another potential direction is the investigation of maitotoxin as a tool for studying the role of calcium signaling pathways in neurodegenerative disorders such as Alzheimer’s disease. Additionally, further studies are needed to fully understand the mechanism by which maitotoxin forms pores in cell membranes, which could lead to the development of new drugs that target this process.
合成法
Maitotoxin is a complex molecule that is difficult to synthesize in the laboratory. The first total synthesis of maitotoxin was achieved in 1995 by Kishi and co-workers, using a convergent synthetic strategy that involved the assembly of three major fragments. Since then, several other synthetic approaches have been developed, including a biomimetic total synthesis that mimics the biosynthetic pathway of maitotoxin in dinoflagellates.
科学的研究の応用
Maitotoxin has been the subject of extensive scientific research due to its unique chemical structure and potential pharmacological applications. It has been shown to have a wide range of biological activities, including the ability to activate voltage-gated calcium channels, induce membrane permeabilization, and modulate ion channel function. These properties have led to the investigation of maitotoxin as a potential tool for studying calcium signaling pathways, as well as a potential therapeutic agent for the treatment of certain diseases, such as cancer and neurodegenerative disorders.
特性
CAS番号 |
16394-67-5 |
|---|---|
製品名 |
(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol |
分子式 |
C20H32O2 |
分子量 |
304.5 g/mol |
IUPAC名 |
(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol |
InChI |
InChI=1S/C20H32O2/c1-18-9-8-15-13(14(18)6-7-16(18)21)5-4-12-10-20(3)17(22-20)11-19(12,15)2/h12-17,21H,4-11H2,1-3H3/t12-,13-,14-,15-,16-,17-,18-,19-,20+/m0/s1 |
InChIキー |
WRYOVWSDXQDZLV-OQPODDBKSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H]5[C@@](C4)(O5)C)C |
SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)(O5)C)C |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)(O5)C)C |
同義語 |
2β,3β-Epoxy-3-methyl-5α-androstan-17β-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



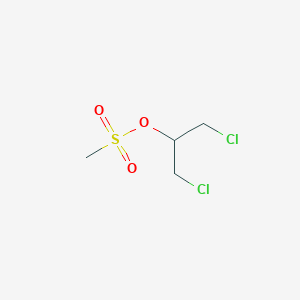
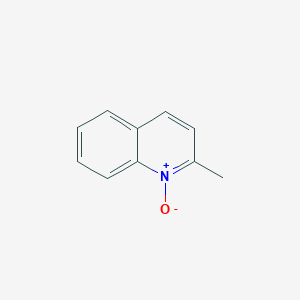
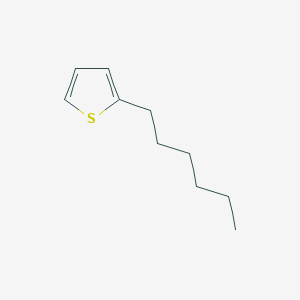
![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)
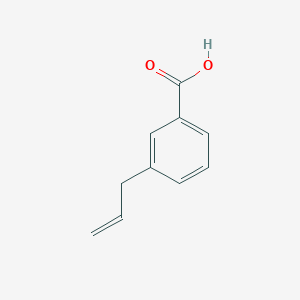
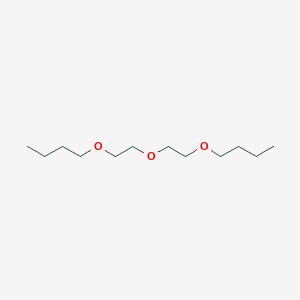
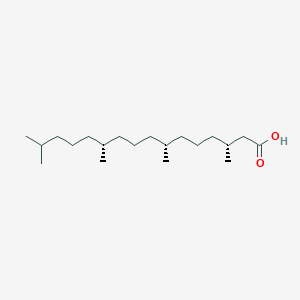
![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)
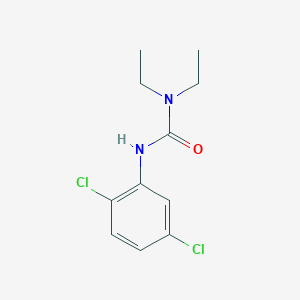
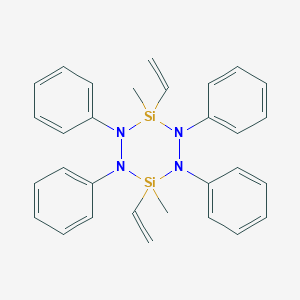
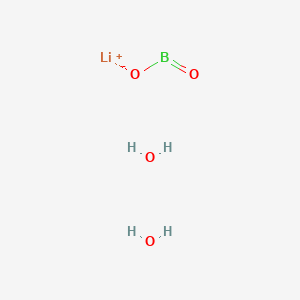
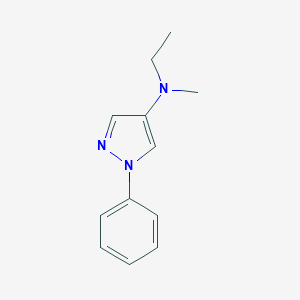
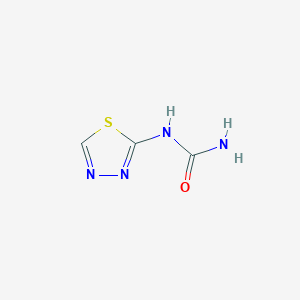
![2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane](/img/structure/B90807.png)